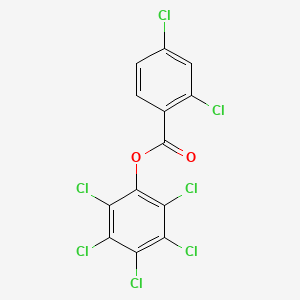
Pentachlorophenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl 2,4-dichlorobenzoate typically involves the esterification of pentachlorophenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated benzoic acids, phenols, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pentachlorophenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a pesticide and its impact on microbial degradation.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, fungicides, and preservatives
Mécanisme D'action
The mechanism of action of Pentachlorophenyl 2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its pesticidal and antimicrobial effects. The presence of multiple chlorine atoms enhances its reactivity and ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
2,4-Dichlorophenyl 2,4-dichlorobenzoate: Another chlorinated compound with similar chemical properties.
Uniqueness
Pentachlorophenyl 2,4-dichlorobenzoate is unique due to its specific combination of pentachlorophenol and 2,4-dichlorobenzoic acid, which imparts distinct chemical and biological properties. Its high chlorine content makes it particularly effective in applications requiring strong antimicrobial and pesticidal activity .
Propriétés
Numéro CAS |
5435-84-7 |
|---|---|
Formule moléculaire |
C13H3Cl7O2 |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H3Cl7O2/c14-4-1-2-5(6(15)3-4)13(21)22-12-10(19)8(17)7(16)9(18)11(12)20/h1-3H |
Clé InChI |
KEWARCLVRHWTHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


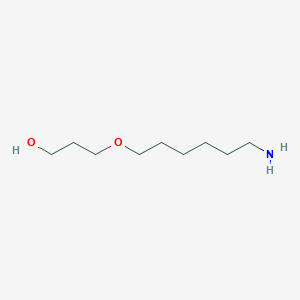
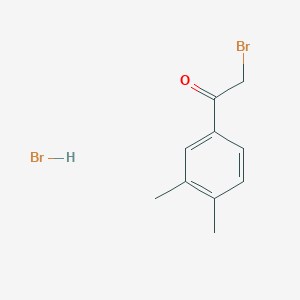

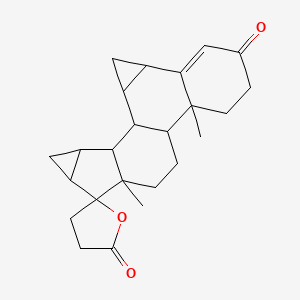
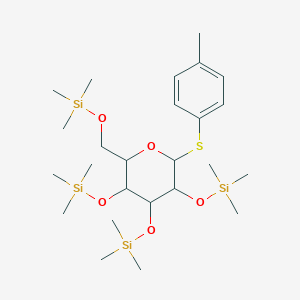

![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)
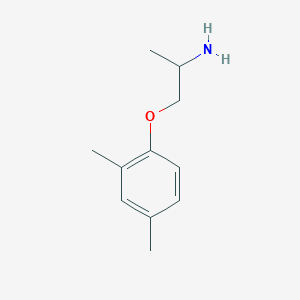


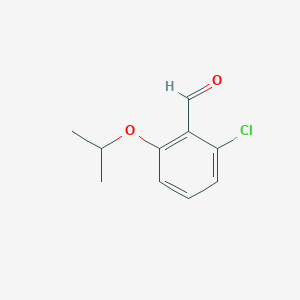
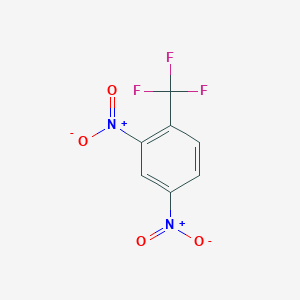
![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)
